3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid
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Overview
Description
3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid is an organic compound that features a chlorophenyl group and a thiophene ring connected by a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and thiophene-2-carboxaldehyde.
Knoevenagel Condensation: These starting materials undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine or pyridine, resulting in the formation of the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to the desired biological outcomes, such as anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid: Similar structure but with the chlorine atom in the para position.
3-(3-Bromophenyl)-2-(thiophen-2-yl)prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.
3-(3-Chlorophenyl)-2-(furan-2-yl)prop-2-enoic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
3-(3-Chlorophenyl)-2-(thiophen-2-yl)prop-2-enoic acid is unique due to the specific positioning of the chlorine atom and the presence of the thiophene ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-thiophen-2-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-10-4-1-3-9(7-10)8-11(13(15)16)12-5-2-6-17-12/h1-8H,(H,15,16)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSZVSZONHQZQF-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(\C2=CC=CS2)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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